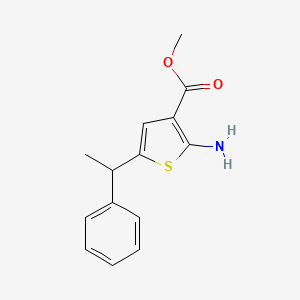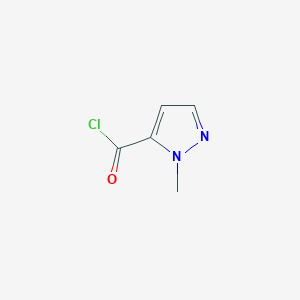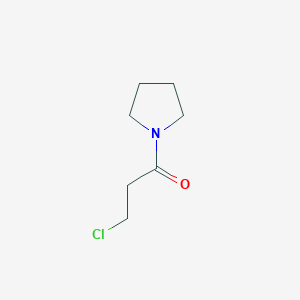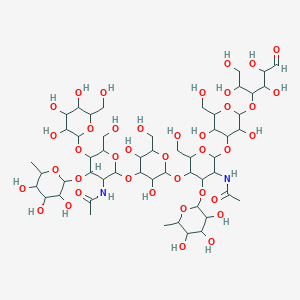
1,3-Bis(phosphino)propane
概要
説明
1,3-Bis(phosphino)propane is an organophosphorus compound with the chemical formula C₃H₈P₂. It is a white solid that is soluble in organic solvents and is slightly air-sensitive, degrading in air to the phosphine oxide . This compound is classified as a diphosphine ligand in coordination chemistry and homogeneous catalysis .
準備方法
1,3-Bis(phosphino)propane can be synthesized through various methods. One common synthetic route involves the reaction of lithium diphenylphosphide with 1,3-dichloropropane . The reaction can be represented as follows: [ 2 \text{Ph}_2\text{PLi} + \text{Cl(CH}_2)_3\text{Cl} \rightarrow \text{Ph}_2\text{P(CH}_2)_3\text{PPh}_2 + 2 \text{LiCl} ]
Another method involves metal-halogen exchange followed by metathesis : [ \text{Br(CH}_2)_3\text{Br} + 2 \text{tBuLi} \rightarrow \text{Li(CH}_2)_3\text{Li} + 2 \text{tBuBr} ] [ \text{Li(CH}_2)_3\text{Li} + 2 \text{PCl}_3 \rightarrow \text{Cl}_2\text{P(CH}_2)_3\text{PCl}_2 + 2 \text{LiCl} ] [ \text{Cl}_2\text{P(CH}_2)_3\text{PCl}_2 + 4 \text{PhLi} \rightarrow \text{Ph}_2\text{P(CH}_2)_3\text{PPh}_2 + 4 \text{LiCl} ]
化学反応の分析
1,3-Bis(phosphino)propane undergoes various chemical reactions, primarily due to its role as a ligand in coordination chemistry. Some of the notable reactions include:
Coordination with Metals: It forms complexes with metals such as nickel and palladium.
Catalysis: It serves as a catalyst in several reactions, including the Kumada coupling reaction, where it facilitates the cross-coupling of Grignard reagents with aryl and alkenyl halides.
科学的研究の応用
1,3-Bis(phosphino)propane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, Sonogashira coupling, and Negishi coupling reactions.
Nanotechnology: Research has explored its utility in creating nanoclusterzymes for dual colorimetric sensings, demonstrating significant potential in analytical chemistry and sensor development.
Organometallic Chemistry: It plays a critical role in the synthesis and stability of mixed-diphosphine ligated gold clusters, highlighting its importance in industrial applications.
作用機序
The mechanism of action of 1,3-Bis(phosphino)propane primarily involves its function as a bidentate ligand, forming six-membered C₃P₂M chelate rings with metals . This chelation enhances the stability of the metal complexes and facilitates various catalytic processes. The natural bite angle of the ligand is approximately 91°, which is optimal for forming stable complexes .
類似化合物との比較
1,3-Bis(phosphino)propane can be compared with other similar diphosphine ligands, such as:
1,2-Bis(diphenylphosphino)ethane (dppe): This compound has a shorter carbon chain between the phosphine groups, leading to different coordination properties and bite angles.
1,4-Bis(diphenylphosphino)butane (dppb): This compound has a longer carbon chain, which affects its flexibility and the stability of the metal complexes it forms.
1,2-Bis(dicyclohexylphosphino)ethane (dcpe): This compound has bulkier substituents on the phosphine groups, influencing its steric properties and reactivity.
This compound is unique due to its optimal bite angle and balance between flexibility and stability, making it a versatile ligand in various catalytic applications .
特性
IUPAC Name |
3-phosphanylpropylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10P2/c4-2-1-3-5/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYIOXGHYZJCRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CP)CP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402628 | |
| Record name | 1,3-BIS(PHOSPHINO)PROPANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3619-91-8 | |
| Record name | 1,3-BIS(PHOSPHINO)PROPANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3Z)-4-[(2-Hydroxyethyl)amino]-3-penten-2-one](/img/structure/B1598633.png)

![2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine](/img/structure/B1598636.png)

![4-[(Cyclopropylcarbonyl)amino]benzoic acid](/img/structure/B1598640.png)



![11-Oxo-10,11-dihydrodibenzo[B,F][1,4]thiazepine-8-carboxylic acid](/img/structure/B1598646.png)

![2-methoxy-N-[(3-methoxyphenyl)methyl]ethanamine](/img/structure/B1598649.png)
![Tris[4-(heptadecafluorooctyl)phenyl]phosphine](/img/structure/B1598650.png)
